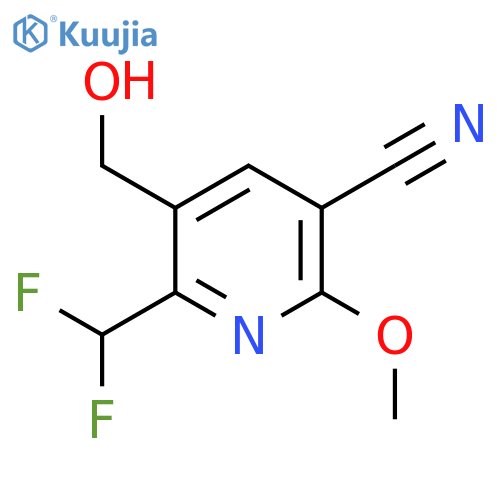

Cas no 1806950-62-8 (3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol)

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol

-

- インチ: 1S/C9H8F2N2O2/c1-15-9-5(3-12)2-6(4-14)7(13-9)8(10)11/h2,8,14H,4H2,1H3

- InChIKey: LTBZDRXPKHZIND-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CO)=CC(C#N)=C(N=1)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 254

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 66.1

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029040867-250mg |

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol |

1806950-62-8 | 97% | 250mg |

$940.80 | 2022-03-31 | |

| Alichem | A029040867-500mg |

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol |

1806950-62-8 | 97% | 500mg |

$1,662.60 | 2022-03-31 | |

| Alichem | A029040867-1g |

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol |

1806950-62-8 | 97% | 1g |

$3,129.00 | 2022-03-31 |

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanolに関する追加情報

Professional Introduction to 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol (CAS No. 1806950-62-8)

3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1806950-62-8, represents a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including a cyano group, a methoxy group, and a difluoromethyl substituent, makes it a versatile molecule with potential applications in the synthesis of bioactive molecules.

The structural features of 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol contribute to its unique chemical properties and reactivity. The cyano group (-CN) introduces a polar and electronegative moiety, which can participate in hydrogen bonding and influence the compound's solubility and interactions with biological targets. The methoxy group (-OCH₃) provides an additional site for functionalization and can enhance the lipophilicity of the molecule. The difluoromethyl group (-CF₂) is particularly noteworthy, as it is often employed in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties.

In recent years, there has been growing interest in the development of novel pyridine derivatives due to their wide range of biological activities. Pyridine-based compounds have been extensively studied for their roles as pharmacophores in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The specific arrangement of functional groups in 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol positions it as a potential scaffold for designing new drugs that target specific biological pathways.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. By incorporating the difluoromethyl group, which is known to enhance binding affinity to protein targets, researchers can develop more potent and selective kinase inhibitors. Additionally, the cyano and methoxy groups provide opportunities for further derivatization to fine-tune the pharmacological properties of the compound.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. Fluoro substituents can significantly alter the pharmacokinetic profile of a drug, improving its bioavailability, metabolic stability, and half-life. The presence of two fluorine atoms in 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol makes it an attractive candidate for further investigation into fluorinated drug candidates.

Recent studies have demonstrated the efficacy of pyridine derivatives in modulating various biological processes. For instance, research has shown that certain pyridine-based compounds can inhibit the activity of tyrosine kinases, which are overactive in many cancer types. The structural motif present in 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol aligns well with this research direction, suggesting its potential as a lead compound for developing novel anticancer agents.

The synthesis of 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the cutting-edge techniques used in modern organic chemistry.

The chemical properties of this compound also make it suitable for use as an intermediate in the synthesis of more complex molecules. Researchers can leverage its reactive sites to introduce additional functional groups or modify existing ones, thereby creating libraries of derivatives with tailored biological activities. This flexibility is crucial for drug discovery efforts aimed at identifying compounds with optimal therapeutic profiles.

In conclusion, 3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol (CAS No. 1806950-62-8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for developing novel bioactive molecules, particularly kinase inhibitors. The growing interest in fluorinated compounds further underscores its relevance in modern drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

1806950-62-8 (3-Cyano-6-(difluoromethyl)-2-methoxypyridine-5-methanol) 関連製品

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 4945-48-6(Piperidine, 1-butyl-)

- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)

- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 380449-51-4(Melphalan Flufenamide)

- 2694734-57-9(Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride)

- 189059-58-3((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol)

- 1159834-02-2(3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde)